MOPS Buffer: A Comprehensive Technical Guide for Researchers
MOPS Buffer: A Comprehensive Technical Guide for Researchers
Introduction to MOPS Buffer
3-(N-morpholino)propanesulfonic acid, commonly known as MOPS, is a zwitterionic buffer that was first introduced by Good and his colleagues in the 1960s.[1] It is a member of the "Good's buffers" group, which was developed to meet several criteria for biological research, including having a pKa near physiological pH, high water solubility, chemical and enzymatic stability, and minimal interference with biological processes.[1] With a pKa of 7.2 at 25°C, MOPS is an excellent choice for maintaining a stable pH in a variety of biochemical and molecular biology applications, particularly those involving RNA analysis.[2][3][4] Its chemical structure features a morpholine ring, which distinguishes it from similar buffers like HEPES, which contains a piperazine ring.[3] This guide provides an in-depth overview of MOPS buffer for researchers, scientists, and drug development professionals, covering its core properties, applications, and detailed experimental protocols.
Core Properties and Data Presentation
MOPS is favored in many laboratories for its reliability and well-defined characteristics.[2] Its buffering capacity is most effective in the pH range of 6.5 to 7.9.[2][4][5] However, its performance is influenced by several factors, including temperature, ionic strength, and buffer concentration.[4][5]
Quantitative Data Summary
The key quantitative properties of MOPS buffer are summarized in the table below for easy reference and comparison.
| Property | Value | Notes |
| Chemical Formula | C₇H₁₅NO₄S | |
| Molecular Weight | 209.26 g/mol | [6] |
| pKa (at 25°C) | ~7.2 | [1][2][4] |
| Effective Buffering Range | 6.5 – 7.9 | [2][4][7] |
| Temperature Dependence (ΔpKa/°C) | -0.013 | [4][8] |
| Solubility in Water | 500 mg/ml | [1] |
It is critical to consider the temperature at which an experiment will be conducted, as the pKa of MOPS decreases with increasing temperature, making the buffer more acidic.[4][9]
Key Applications in Biochemistry and Drug Development
MOPS buffer is versatile and finds application in numerous experimental contexts:
-
RNA Analysis : MOPS is most famously used as a running buffer for denaturing agarose gel electrophoresis of RNA, such as in Northern blotting.[7][10][11] It provides a stable pH environment necessary to maintain RNA denaturation in the presence of formaldehyde, allowing for separation based on molecular weight.[11][12]
-
Cell Culture : It is used in various culture media for bacteria (like E. coli), yeast, and mammalian cells, where maintaining a physiological pH is crucial for cell viability and growth.[1][7][10]
-
Protein Studies : MOPS is employed in protein purification through chromatography and in gel electrophoresis for protein separation.[10][13] It is also used in structural studies, such as X-ray crystallography.[1]
-
Biochemical Assays : It serves as a buffer in a range of assays, including studies on electron transport and phosphorylation, and in the bicinchoninic acid (BCA) assay.[10]
Experimental Protocols
Detailed and accurate preparation is key to the successful use of MOPS buffer. Below are standardized protocols for its preparation and use in RNA electrophoresis.
Protocol 1: Preparation of 10x MOPS Electrophoresis Buffer
This protocol details the preparation of a 1-liter, 10x concentrated stock solution of MOPS buffer for use in RNA gel electrophoresis.
Composition of 10X Stock Solution:
-
0.2 M MOPS
-
0.05 M Sodium Acetate
-
0.01 M EDTA
-
pH adjusted to 7.0
Materials:
-
10 N NaOH solution
-
DEPC-treated or nuclease-free water
-
Beaker or flask (2 L)
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Add approximately 700-800 mL of DEPC-treated water to a 2-liter beaker.[3][6][14]
-
Add 41.85 g of MOPS (free acid) and 4.1 g of anhydrous sodium acetate to the water.[6][14]
-
Place the beaker on a magnetic stirrer and mix until the solutes are completely dissolved.
-
Add 20 mL of 0.5M EDTA (pH 8.0) solution and continue mixing.[6][7]
-
Calibrate the pH meter and carefully adjust the pH of the solution to 7.0 using a 10 N NaOH solution.[6][7]
-
Once the target pH is reached, transfer the solution to a graduated cylinder and add DEPC-treated water to bring the final volume to 1 liter.[6][14]
-
Sterilize the buffer by passing it through a 0.22 µm or 0.45 µm filter.[6][10] Note: Autoclaving is not recommended as it can cause the buffer to turn yellow, although a light straw color may not affect performance.[7][14]
-
Store the 10x MOPS buffer at room temperature, protected from light, to prevent degradation.[7][10] A dark or yellowed solution should be discarded.[14]
Protocol 2: RNA Denaturation and Gel Electrophoresis
This protocol describes the use of MOPS buffer in a denaturing agarose gel system for RNA analysis.
Materials:
-
10x MOPS buffer (prepared as above)
-
Agarose
-
Formaldehyde (37% solution)
-
RNA sample
-
RNA loading dye
-
Ethidium bromide or other nucleic acid stain
-
DEPC-treated or nuclease-free water
-
Horizontal gel electrophoresis apparatus
Procedure:
-
Prepare 1x MOPS Running Buffer: Dilute the 10x MOPS buffer stock 1:10 with DEPC-treated water to create the 1x running buffer for the gel and electrophoresis tank.
-
Cast the Denaturing Agarose Gel:
-
For a 100 mL gel, mix 1 g of agarose in 72 mL of DEPC-treated water and melt completely.
-
Cool the agarose solution to about 60°C.
-
In a fume hood, add 10 mL of 10x MOPS buffer and 18 mL of 37% formaldehyde. Mix gently.
-
Pour the gel into a casting tray with the appropriate comb and allow it to solidify.
-
-
Prepare the RNA Sample:
-
In a nuclease-free tube, mix your RNA sample with a denaturing loading buffer containing formaldehyde and formamide.
-
Heat the sample at 65°C for 15 minutes to ensure complete denaturation, then immediately place it on ice.
-
-
Run the Gel:
-
Place the solidified gel in the electrophoresis tank and fill it with 1x MOPS running buffer until the gel is submerged.
-
Load the denatured RNA samples into the wells.
-
Run the gel at a constant voltage (e.g., 5-7 V/cm) until the dye front has migrated an appropriate distance.
-
-
Visualize the RNA:
-
Stain the gel with ethidium bromide or a safer alternative stain.
-
Visualize the RNA bands under UV transillumination. Intact total RNA should show sharp 28S and 18S ribosomal RNA bands.
-
Mandatory Visualizations
The following diagrams illustrate key logical and experimental workflows related to MOPS buffer.
Caption: Factors influencing the stability and performance of MOPS buffer.
Caption: Experimental workflow for preparing 10x MOPS buffer solution.
Caption: Workflow for RNA gel electrophoresis using MOPS buffer.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Mops, Biological Buffer - Delta Microscopies [deltamicroscopies.com]
- 4. What are the factors that can change the properties of MOPS Buffer? - Blog [hbynm.com]
- 5. What factors are related to the stability of MOPS buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. MOPS Buffer,CAS 1132-61-2,3-(N-Morpholino)propanesulfonic acid - yacooscience.com [yacooscience.com]
- 8. promega.com [promega.com]
- 9. The influence of temperature on the buffering performance of biological buffer MOPS and corresponding strategies [vacutaineradditives.com]
- 10. Applications and Preparation of MOPS and MES Buffer [yacooscience.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Is it normal to prepare foam for RNA electrophoresis buffer with MOPS? Why - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 13. mdpi.com [mdpi.com]
- 14. 10x MOPS Buffer [novoprolabs.com]
